Cas no 779-84-0 (N-Salicylideneaniline)

N-Salicylideneaniline is a Schiff base compound formed by the condensation of salicylaldehyde and aniline. It exhibits notable photochromic and thermochromic properties, making it valuable in research applications involving molecular switches and optical materials. The compound's ability to undergo reversible structural changes under light or heat allows for studies in dynamic molecular systems. Its crystalline form and stability under ambient conditions further enhance its utility in solid-state chemistry. N-Salicylideneaniline also serves as a ligand in coordination chemistry, forming complexes with transition metals. Its well-defined synthesis and tunable properties make it a versatile tool in materials science and photophysical investigations.
N-Salicylideneaniline structure
N-Salicylideneaniline structure
Product Name:N-Salicylideneaniline
CAS No:779-84-0
MF:C13H11NO
MW:197.232543230057
MDL:MFCD00020066
CID:83072
PubChem ID:87575792
Update Time:2025-06-08

N-Salicylideneaniline Chemical and Physical Properties

Names and Identifiers

    • Salicylideneaniline
    • N-Salicylideneaniline
    • N-Salicylalaniline
    • 2-((phenylimino)methyl)phenol
    • Salicylidene aniline
    • 2-Hydroxybenzaldehyde N-phenylimine
    • Phenol, 2-[(phenylimino)methyl]-
    • Salicylideneaniline, 97%
    • 2-Hydroxybenzylideneaniline
    • o-Hydroxy benzylidene aniline
    • 2-[(phenylimino)methyl]phenol
    • 2-(N-phenylcarboximidoyl)phenol
    • .alpha.-(Phenylimino)-ortho-cresol
    • phenol, 2-[(E)-(phenylimino)methyl]-
    • 6-(anilinomethylidene)cyclohexa-2,4-dien-1-one
    • Phenol, 2-
    • 2-[(E)-(Phenylimino)methyl]phenol
    • NSC14880
    • QIYHCQVVYSSDTI-GXDHUFHOSA-N
    • (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
    • ACETIC-D3ACID-D
    • NSC68443
    • O-Cresol, .alpha.-phenyl imino-
    • 2-[(E)-N-Phenylcarboximidoyl]phenol
    • 779-84-0
    • 2-[(Phenylimino)methyl]phenol #
    • MFCD00020066
    • SCHEMBL12809869
    • N-(o-hydroxybenzylidene)aniline
    • SY049501
    • (E)-2-((phenylimino)methyl)phenol
    • AKOS004906517
    • Phenol, 2-((phenylimino)methyl)-
    • NSC-68443
    • GBR-11840
    • beta-2-Salicylideneaniline
    • salicylalaniline
    • DTXSID50870775
    • SCHEMBL13325913
    • 103886-92-6
    • NSC-14880
    • CHEMBL205927
    • D92243
    • N-(2-Hydroxybenzylidene)aniline
    • 31519-65-0
    • BDBM50185241
    • VS-13411
    • QIYHCQVVYSSDTI-UHFFFAOYSA-N
    • AKOS002662755
    • 2-(phenyliminomethyl)phenol
    • SCHEMBL347861
    • DTXSID001203180
    • NSC 14880
    • CS-0085921
    • NSC 68443
    • STK825387
    • DB-255832
    • 2-hydroxybenzalaniline
    • BBL036310
    • MDL: MFCD00020066
    • Inchi: 1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H/b14-10+
    • InChI Key: QIYHCQVVYSSDTI-GXDHUFHOSA-N
    • SMILES: OC1C=CC=CC=1/C=N/C1C=CC=CC=1
    • BRN: 1367639

Computed Properties

  • Exact Mass: 197.08400
  • Monoisotopic Mass: 197.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.6
  • Surface Charge: 0
  • Tautomer Count: 3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0870
  • Melting Point: 50.0 to 53.0 deg-C
  • Boiling Point: 151°C/2mmHg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: 1.6050 (estimate)
  • PSA: 32.59000
  • LogP: 3.14280
  • Sensitiveness: Sensitive to light
  • Solubility: Not determined

N-Salicylideneaniline Security Information

N-Salicylideneaniline Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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N-Salicylideneaniline Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:779-84-0)N-Salicylideneaniline
Order Number:A1207073
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):308.0
Email:sales@amadischem.com

Additional information on N-Salicylideneaniline

Professional Introduction to N-Salicylideneaniline (CAS No. 779-84-0)

N-Salicylideneaniline, a compound with the chemical formula C₈H₉NO₂ and CAS number 779-84-0, is a significant intermediate in organic synthesis and pharmaceutical applications. This heterocyclic aromatic amide has garnered considerable attention due to its versatile reactivity and potential biological activities. The structure of N-Salicylideneaniline consists of a salicylidene moiety linked to an aniline group, which imparts unique chemical properties suitable for various synthetic transformations.

The synthesis of N-Salicylideneaniline typically involves the condensation reaction between salicylaldehyde and aniline in the presence of a dehydrating agent. This process yields the desired product with high efficiency and purity, making it a preferred choice for industrial-scale production. The compound's stability under standard conditions further enhances its utility in laboratory and commercial settings.

Recent advancements in the field of medicinal chemistry have highlighted the potential of N-Salicylideneaniline as a scaffold for developing novel therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive candidate for drug design. For instance, studies have demonstrated its role in inhibiting certain inflammatory pathways, which could be pivotal in the development of anti-inflammatory medications.

In addition to its pharmaceutical applications, N-Salicylideneaniline has found utility in material science. Researchers have explored its use in the synthesis of organic semiconductors and conductive polymers due to its conjugated aromatic system. This property allows for efficient charge transport, making it valuable in electronic devices and sensors.

The compound's reactivity also makes it a valuable tool in organic synthesis, particularly in cross-coupling reactions and functional group transformations. These reactions are fundamental to constructing complex molecular architectures, which are essential in the development of new materials and drugs. The ability to modify the salicylidene and aniline groups provides chemists with a high degree of flexibility in designing custom compounds.

Current research is focusing on optimizing synthetic routes to improve the yield and sustainability of N-Salicylideneaniline production. Green chemistry principles are being integrated into these processes to minimize waste and reduce environmental impact. For example, catalytic methods that employ recyclable catalysts are being investigated to enhance efficiency while adhering to ecological standards.

The biological activity of N-Salicylideneaniline has been further explored through computational modeling and high-throughput screening techniques. These approaches have identified novel derivatives with enhanced potency and selectivity. Such discoveries underscore the importance of this compound as a building block for future therapeutics.

The industrial significance of N-Salicylideneaniline is also reflected in its role as a precursor for specialty chemicals. Its derivatives are used in dyes, pigments, and corrosion inhibitors, demonstrating its broad applicability beyond pharmaceuticals. The demand for high-quality intermediates like this compound continues to grow, driven by advancements in multiple sectors.

In conclusion, N-Salicylideneaniline (CAS No. 779-84-0) is a multifaceted compound with extensive applications in pharmaceuticals, material science, and organic synthesis. Its unique structural features and reactivity make it indispensable in modern chemistry research. As scientific understanding progresses, new opportunities for leveraging this compound will undoubtedly emerge, reinforcing its importance in both academic and industrial contexts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:779-84-0)N-Salicylideneaniline
A1207073
Purity:99%
Quantity:100g
Price ($):308.0
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